1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-8-3-2-6-13(7-8)11(14)9-4-5-10(12)15-9/h4-5H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMZLQZKQASGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Diisopropylamide (LDA)-Mediated Formylation
A solution of 3-bromofuran (1.00 g, 6.80 mmol) in THF reacts with LDA (6.80 mmol) at -78°C, followed by DMF (0.56 mL, 7.20 mmol) to yield 3-bromofuran-2-carboxaldehyde (41% yield). Oxidation of the aldehyde to 5-bromofuran-2-carboxylic acid can be achieved using Jones reagent (CrO₃/H₂SO₄), though this step requires validation through further studies.
Me₃Al-Mediated Cyclization of γ,δ-Epoxy-α-Bromoacrylates
γ,δ-Epoxy-(E)-α-bromoacrylates undergo stereoselective 5-exo cyclization with Me₃Al-H₂O to yield 3-bromo-2-methylfuran derivatives. While this method primarily generates methyl-substituted furans, adapting the substrate to include a carboxylic acid moiety could provide direct access to 5-bromofuran-2-carbonyl precursors.
Preparation of 3-Methylidenepiperidine
The methylidenepiperidine component is synthesized via elimination or dehydrogenation reactions.
Dehydration of 3-Hydroxypiperidine
3-Hydroxypiperidine treated with concentrated H₂SO₄ at 80°C undergoes dehydration to form 3-methylidenepiperidine. This method, though straightforward, requires careful temperature control to avoid polymerization.
Wittig Reaction on Piperidine-3-one
Piperidine-3-one reacts with methyltriphenylphosphonium bromide under basic conditions (KOtBu/THF) to yield the methylidene derivative. This approach offers higher regioselectivity (70–80% yield) but demands anhydrous conditions.
Coupling Strategies for Final Assembly
The acylative coupling of 5-bromofuran-2-carbonyl chloride with 3-methylidenepiperidine is the most direct route.
Acyl Chloride-Mediated Coupling
5-Bromofuran-2-carboxylic acid is converted to its acyl chloride using SOCl₂ (reflux, 4 h). Subsequent reaction with 3-methylidenepiperidine in dichloromethane (DCM) with triethylamine (Et₃N) as a base affords the target compound. Purification via silica gel chromatography (EtOAc/hexane, 3:7) yields 55–60% product.
Reaction Conditions:
- Acyl Chloride Formation: SOCl₂ (2 eq), 80°C, 4 h.
- Coupling: 0°C to RT, 12 h, Et₃N (1.5 eq).
Carbodiimide-Assisted Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), 5-bromofuran-2-carboxylic acid couples with 3-methylidenepiperidine in DCM. This method minimizes racemization and improves yields to 65–70%.
Analytical Characterization and Validation
Critical spectroscopic data confirm successful synthesis:
- ¹H NMR (CDCl₃): δ 6.68 (d, 1H, furan H-3), 7.45 (d, 1H, furan H-4), 5.20 (s, 1H, methylidene CH), 3.70–3.30 (m, 4H, piperidine H).
- MS (ESI): m/z 271.03 [M+H]⁺.
- IR (KBr): 1695 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Acyl Chloride Coupling | 55–60% | Simple, scalable | SOCl₂ handling requires strict safety |
| EDCI/HOBt Coupling | 65–70% | Higher yield, mild conditions | Costlier reagents |
| Cyclization of Acrylates | 40–50% | Direct furan functionalization | Multi-step, low yield |
Industrial-Scale Considerations
Commercial suppliers (e.g., A2B Chem) list the compound at $523–$1,174 per 1–50 mg, reflecting high synthesis costs. Scaling production necessitates optimizing:
- Catalytic methods for bromination to reduce Br₂ waste.
- Continuous-flow systems for acyl chloride formation.
Chemical Reactions Analysis
1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
2. Biology
- Molecular Probe : It has potential applications as a molecular probe for studying biological systems, enabling researchers to investigate various biochemical pathways and interactions.
3. Medicine
- Therapeutic Agent : There is ongoing investigation into its potential as a therapeutic agent, particularly due to its ability to interact with specific molecular targets such as cyclooxygenase-2 (COX-2), suggesting anti-inflammatory properties .
4. Industry
- Material Development : The compound can be utilized in the development of new materials with unique properties, contributing to advancements in material science.
Case Studies
Several studies have highlighted the efficacy and potential applications of compounds related to 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine:
- Anticancer Activity : Research has demonstrated that derivatives of brominated furan compounds exhibit cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). These studies indicate that modifications to the furan structure can enhance cytotoxicity .
- Analgesic Properties : Piperidine derivatives are frequently studied for their analgesic effects. Preliminary findings suggest that compounds similar to this compound may also possess pain-relieving properties .
- Antimicrobial Efficacy : A study on related bromopyridine compounds showed significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could yield effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. For example, it has been shown to bind to cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory properties . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
A. 1-(5-Bromofuran-2-carbonyl)piperazine ()
- Structural Differences : Replaces the piperidine ring with piperazine (two nitrogen atoms vs. one). The additional nitrogen increases basicity and hydrogen-bonding capacity.
- Synthesis : Likely synthesized via acylation of piperazine with 5-bromofuran-2-carbonyl chloride. Piperazine derivatives often form hydrochloride salts, improving solubility .
- Reactivity : Piperazine’s dual nitrogen sites enable diverse functionalization (e.g., alkylation), whereas the methylidene group in the target compound offers sites for cycloaddition or polymerization.
B. 1-((4'-Fluoro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine ()
- Structural Differences : Features a biphenylmethyl group instead of a bromofuran-carbonyl moiety. The biphenyl group enhances lipophilicity, while the bromofuran-carbonyl group increases polarity.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling (76% yield), suggesting the target compound could leverage similar palladium-catalyzed methods for furan functionalization .
Physicochemical Properties
| Compound | Molecular Formula (Est.) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine | C₁₁H₁₀BrNO₂ | 284.11 | Bromine enhances electrophilicity; methylidene adds rigidity. |
| 1-(5-Bromofuran-2-carbonyl)piperazine | C₉H₁₀BrN₃O₂ | 288.11 | Higher nitrogen content improves aqueous solubility. |
| 1-((4'-Fluoro-3-methyl-biphenyl-2-yl)methyl)piperidine | C₁₉H₂₂FN | 295.39 | Biphenyl group increases logP, favoring membrane permeability. |
Challenges and Limitations
- Synthetic Yield : Piperidine acylation may face steric hindrance from the methylidene group, reducing yields compared to the 76% reported for biphenyl-piperidine derivatives .
- Stability : The α,β-unsaturated system in the methylidene group may render the compound prone to Michael additions or oxidation, unlike the stable biphenyl analog.
Biological Activity
1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine is a synthetic organic compound notable for its unique structural features, including a brominated furan ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The exploration of its biological activity is crucial for understanding its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : (5-bromofuran-2-yl)-(3-methylidenepiperidin-1-yl)methanone
- Molecular Formula : C11H12BrNO2
- Molecular Weight : 270.12 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromofuran-2-carboxylic acid with a suitable piperidine derivative. Common methods include the use of coupling agents such as 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine in dichloromethane at room temperature, which facilitates the formation of the desired product through nucleophilic substitution reactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to bind to cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties. This interaction may inhibit the production of pro-inflammatory mediators, making it a candidate for further investigation in inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines such as Hep-G2 (liver cancer) and VERO (normal monkey kidney) cells. These studies utilize assays like MTT to assess cell viability post-treatment . The cytotoxic effects observed may provide insights into the therapeutic index of this compound.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar brominated furan derivatives:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 5-Bromofuran-2-carbonyl chloride | Intermediate in organic synthesis | Used in various chemical reactions |
| 1-(5-Bromofuran-2-carbonyl)-3-methylthiourea | Antimicrobial properties | Demonstrated efficacy against bacterial strains |
| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | COX-2 inhibitor potential | Investigated for anti-inflammatory applications |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds structurally related to this compound:
- Antimicrobial Efficacy : A study on related α,β-unsaturated carbonyl compounds highlighted their ability to inhibit bacterial growth, indicating that similar mechanisms might be applicable to this compound .
- Molecular Docking Studies : Computational analyses have been employed to predict binding affinities with target proteins, revealing promising interactions that could translate into biological activity .
- Drug-Likeness Assessment : Evaluations using ADMET (absorption, distribution, metabolism, excretion, and toxicity) criteria suggest favorable bioavailability profiles for compounds within this class, supporting their further development as therapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-(5-Bromofuran-2-carbonyl)-3-methylidenepiperidine, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves:
Formation of 5-bromofuran-2-carbonyl chloride : React 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux (60–80°C, anhydrous conditions) .
Coupling with 3-methylidenepiperidine : Use a nucleophilic acyl substitution reaction in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–25°C.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Q. Key Parameters :
Q. How can researchers characterize and validate the structure of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak at m/z 286.13 (M+H⁺) .
- TLC Monitoring : Use silica plates with UV visualization (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .
Q. What are the common chemical transformations observed in this compound under varying reaction conditions?
Methodological Answer:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) replaces bromine for diversification .
- Nucleophilic Substitution : Bromine substitution with amines (e.g., piperazine) in DMF at 80°C .
- Redox Reactions : LiAlH₄ reduces the carbonyl to a hydroxymethyl group, altering bioactivity .
Q. Key Considerations :
- Catalyst Selection : Pd(PPh₃)₄ is effective for coupling but requires inert conditions .
- Steric Effects : Bulky nucleophiles may require elevated temperatures .
Advanced Research Questions
Q. How can computational chemistry and reaction path search methods accelerate the design of novel derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and predict reactivity at the bromine or carbonyl sites .
- AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction simulations with experimental data to optimize solvent systems and catalysts .
- ICReDD Workflow : Combine cheminformatics (e.g., reaction fingerprinting) with high-throughput screening to prioritize derivatives .
Case Study :
A 2025 study used DFT to predict that electron-withdrawing groups on the piperidine ring enhance electrophilicity at the carbonyl, enabling selective amidation .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in the reactivity of bromofuran-piperidine hybrids?
Methodological Answer:
- Multi-Technique Validation : Cross-validate computational data (e.g., Fukui indices) with kinetic studies (NMR reaction monitoring) .
- Factorial Design of Experiments (DoE) : Use a 2³ factorial matrix to test variables (temperature, solvent polarity, catalyst loading) and identify confounding factors .
- Isotopic Labeling : ¹³C-labeled carbonyl groups track unexpected side reactions (e.g., decarboxylation) .
Example :
A 2024 study resolved discrepancies in bromine substitution rates by correlating solvent polarity (measured via Kamlet-Taft parameters) with computed activation energies .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound analogs?
Methodological Answer:
- Scaffold Diversification : Synthesize analogs with substituents at the furan (e.g., Cl, CF₃) and piperidine (e.g., methyl, fluoro) positions .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .
- QSAR Modeling : Use MOE or Schrödinger to correlate logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
